molecular formula C22H30N2O2S B4611940 1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B4611940
M. Wt: 386.6 g/mol
InChI Key: GWUMRMZWGMUWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.20279938 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Biotransformation

Studies have investigated the metabolic degradation and transformation of piperazine derivatives, providing insights into their biotransformation processes. For example, research on the metabolism of phenothiazine drugs, which share structural similarities with piperazine derivatives, has identified the formation of specific metabolites through the degradation of the piperazine ring, highlighting the role of metabolic pathways in drug processing and potential toxicological implications (Breyer, Gaertner, & Prox, 1974).

Diagnostic Applications in Oncology

Piperazine derivatives have been evaluated as radiopharmaceuticals for cancer diagnosis. A novel compound, [18F]DASA-23, developed for measuring pyruvate kinase M2 (PKM2) levels through positron emission tomography (PET), shows promise in the non-invasive delineation of low-grade and high-grade gliomas. This application underscores the potential of piperazine derivatives in aiding the diagnosis and monitoring of cancer by targeting specific biomarkers (Patel et al., 2019).

Human Biodistribution and Radiation Dosimetry

Research on the safety, biodistribution, and radiation dosimetry of novel PET radiopharmaceuticals, such as [18F]DASA-23, has been conducted to evaluate their potential for clinical use. These studies assess the pharmacokinetics and biological distribution of piperazine-based agents, determining their safety profile and efficacy in imaging applications. Findings from first-in-human studies indicate that such compounds can safely be used to evaluate relevant biomarkers in diseases, including cancer, through advanced imaging techniques (Beinat et al., 2020).

Mechanism of Action

The mechanism of action of “1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine” is not specified in the sources retrieved .

Future Directions

The future directions for research and development involving “1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine” are not specified in the sources retrieved .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-17-6-7-18(2)21(16-17)23-12-14-24(15-13-23)27(25,26)20-10-8-19(9-11-20)22(3,4)5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUMRMZWGMUWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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